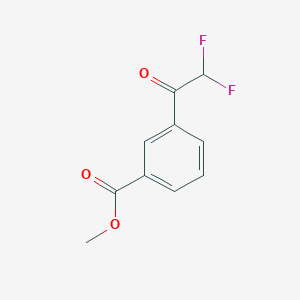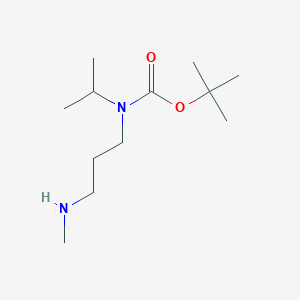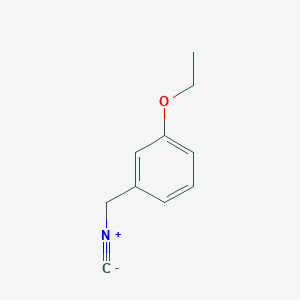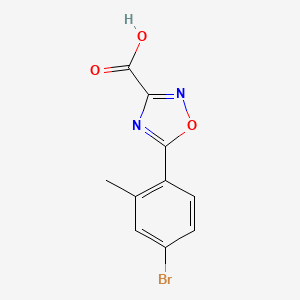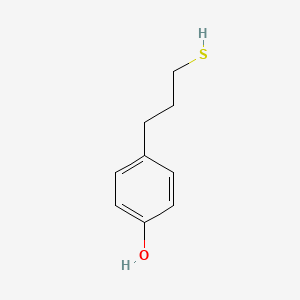
4-(3-Mercaptopropyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Mercaptopropyl)phenol is an organic compound characterized by the presence of a phenol group substituted with a 3-mercaptopropyl group. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-(3-Mercaptopropyl)phenol can be synthesized through thiol-ene reactions, which involve the addition of thiol groups to alkenes. One common method involves the reaction of 4-allylphenol with 3-mercaptopropionic acid under photochemical or thermal conditions . The reaction typically requires the presence of a radical initiator, such as azobisisobutyronitrile, and is carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate purification steps, such as distillation or crystallization, to remove impurities and obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-Mercaptopropyl)phenol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.
Addition: The thiol group can add to alkenes or alkynes in thiol-ene or thiol-yne reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as bromine, nitric acid, and sulfuric acid are used for halogenation, nitration, and sulfonation, respectively.
Addition: Radical initiators like azobisisobutyronitrile are used in thiol-ene reactions.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Substitution: Halogenated, nitrated, and sulfonated phenols.
Addition: Thioethers and thioesters.
Aplicaciones Científicas De Investigación
4-(3-Mercaptopropyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of polymers and other complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for thiol-containing biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as an antioxidant.
Industry: Utilized in the production of adhesives, coatings, and as a stabilizer in plastics.
Mecanismo De Acción
The mechanism of action of 4-(3-Mercaptopropyl)phenol involves its ability to interact with various molecular targets through its thiol and phenol groups. The thiol group can form covalent bonds with cysteine residues in proteins, affecting their function and activity. The phenol group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to different targets .
Comparación Con Compuestos Similares
Similar Compounds
4-(3-Mercaptopropyl)anisole: Similar structure but with a methoxy group instead of a hydroxyl group.
4-(3-Mercaptopropyl)benzoic acid: Contains a carboxyl group instead of a hydroxyl group.
4-(3-Mercaptopropyl)benzaldehyde: Features an aldehyde group instead of a hydroxyl group.
Uniqueness
4-(3-Mercaptopropyl)phenol is unique due to the presence of both a thiol and a phenol group, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets. This dual functionality makes it a versatile compound in both research and industrial applications.
Propiedades
Fórmula molecular |
C9H12OS |
|---|---|
Peso molecular |
168.26 g/mol |
Nombre IUPAC |
4-(3-sulfanylpropyl)phenol |
InChI |
InChI=1S/C9H12OS/c10-9-5-3-8(4-6-9)2-1-7-11/h3-6,10-11H,1-2,7H2 |
Clave InChI |
GLCPHTWKDVPOOV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CCCS)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


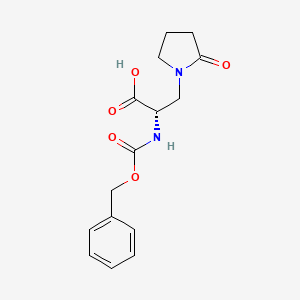
![3-([1,1'-Biphenyl]-4-yl)prop-2-en-1-amine](/img/structure/B15311216.png)


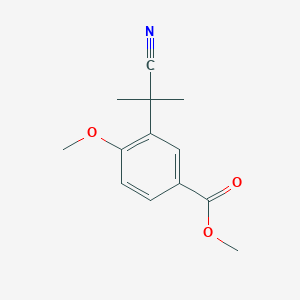

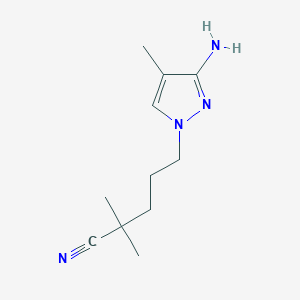

![3-[4-Chloro-3-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid](/img/structure/B15311252.png)
